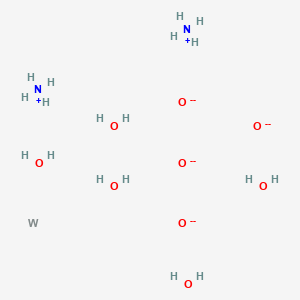
AMMONIUM TUNGSTATE PENTAHYDRATE (99.999per cent-W) PURATREM
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of ammonium tungstate pentahydrate can be achieved through several methods, including the acid precipitation of ammonium tungstate para pentahydrate with nitric acid, leading to the formation of tungsten oxide nanoparticles and nanoplates. This process is characterized by controlling the precipitation reaction and varying stirring times to achieve different nanostructures. The phase transition and microstructure of the precipitated material can be analyzed through thermal analysis, X-ray diffraction, and electron microscopy (Supothina et al., 2007).
Molecular Structure Analysis
The molecular structure of ATP is complex, featuring a centrosymmetric paratungstate [W12O42]12− anion, which is charge balanced by ammonium and 1H-imidazol-3-ium cations in some cases. The intricate structure is stabilized through various hydrogen bonding interactions, underscoring the complexity and versatility of ATP in forming different tungsten-based materials (Srinivasan et al., 2021).
Chemical Reactions and Properties
ATP exhibits significant chemical reactivity, particularly in the selective oxidation of alcohols to aldehydes or ketones, facilitated by ammonium tungstate as an effective catalyst. This reaction showcases the compound's utility in organic synthesis and its potential for catalyzing environmentally friendly chemical transformations (Huihui Fu et al., 2017).
Physical Properties Analysis
The physical properties of ATP, such as particle size, crystallinity, and color change, are influenced significantly by temperature. Thermal decomposition methods reveal that increased temperatures lead to smaller particle sizes and changes in material crystallinity. This temperature-dependent behavior highlights the tunability of ATP's physical properties for various applications (Nandiyanto et al., 2016).
Chemical Properties Analysis
The chemical properties of ATP, particularly its decomposition and conversion to tungsten oxides, have been extensively studied. Thermal decomposition under non-reducing conditions and the subsequent formation of tungsten trioxide (WO3) from ATP illustrate the compound's importance in the production of tungsten-based materials. These processes are characterized by a series of endothermic and exothermic steps, revealing the compound's complex decomposition behavior (Fait et al., 2008).
Aplicaciones Científicas De Investigación
Ionic Transport in Ammonium Para-Tungstate Pentahydrate
Research has indicated that ammonium para-tungstate pentahydrate facilitates proton transport. This process involves the mobility of ions like NH4+, H+, and O2-, which are products of the electrolysis of inter-layer water. The conductivity of this substance varies with temperature, aligning with dehydration and de-ammoniation reactions (Chandra, Tolpadi, & Hashmi, 1989).
Nanoparticle Synthesis
Synthesis of Tungsten Oxide Nanoparticles
Tungsten oxide nanoparticles and nanoplates have been synthesized from ammonium tungstate pentahydrate through acid precipitation. The method's versatility allows for the production of structures with specific sizes and properties by adjusting the stirring time and other parameters during the precipitation process (Supothina, Seeharaj, Yoriya, & Sriyudthsak, 2007).
Thermal Decomposition and Material Properties
Influences of Temperature on Ammonium Tungstate Pentahydrate
A study emphasized the transformation of ammonium tungstate pentahydrate into tungsten trioxide particles with controllable sizes and properties. The research outlined how varying temperatures can affect the particle size, crystallinity, and physical characteristics, including color changes and material restructuring (Nandiyanto, Munawaroh, Kurniawan, & Mudzakir, 2016).
Applications in Energy Storage
Tungsten Nitride for Capacitive Energy Storage
Ammonium tungstate pentahydrate has been used to create tungsten nitride (W2N) through pyrolysis and nitridation. The resultant W2N showcases potential as an electrode material in electrochemical capacitors due to its specific surface area, crystallization, and capacitive properties (Ma & Zhang, 2017).
Electrochemical Applications
Tungsten-Based Electrocatalyst for Fuel Cells
Ammonium tungstate has been involved in the development of catalysts for hydrogen oxidation in fuel cells. This alternative to precious metal catalysts like platinum demonstrates significant electrocatalytic activity and tolerance to contaminants, marking a stride towards more economical and robust fuel cell technology (Christian, Smith, Whittingham, & Abruña, 2007).
Gas Sensing and Material Synthesis
Fabrication of Hybrid Materials for Gas Sensing
Hybrid materials involving tungsten oxide and multi-walled carbon nanotubes have been fabricated using ammonium tungstate pentahydrate. These materials, characterized by their high surface area and porosity, hold promise for applications in gas sensing technology (Monchayapisut, Ratchahat, Sriyudthsak, Sekiguchi, & Charinpanitkul, 2019).
Safety And Hazards
Exposure to Ammonium Tungstate Pentahydrate (99.999% W) Puratrem should be limited. The ACGIH recommends a Time-Weighted Average (TWA) of 3 mg/m3, while NIOSH recommends a TWA of 5 mg/m3; TWA 1 mg/m3; Short-Term Exposure Limit (STEL) 10 mg/m3; STEL 3 mg/m3 . Contact with skin and eyes should be avoided, and formation of dust and aerosols should be prevented .
Propiedades
IUPAC Name |
diazanium;oxygen(2-);tungsten;pentahydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2H3N.5H2O.4O.W/h2*1H3;5*1H2;;;;;/q;;;;;;;4*-2;/p+2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYKHJVWMNDBPJF-UHFFFAOYSA-P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[NH4+].[NH4+].O.O.O.O.O.[O-2].[O-2].[O-2].[O-2].[W] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H18N2O9W-6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.99 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ammonium tungstate 5-hydrate | |
CAS RN |
1311-93-9 |
Source


|
| Record name | Tungstate (W12(OH)2O4010-), ammonium, hydrate (1:10:4) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.476 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

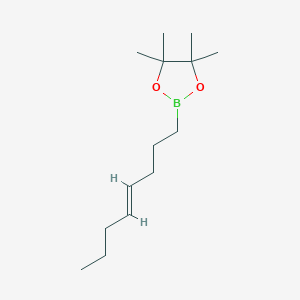

![3-Fluoro-4-[[2-hydroxy-2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)acetyl]amino]benzoic acid](/img/structure/B1143288.png)
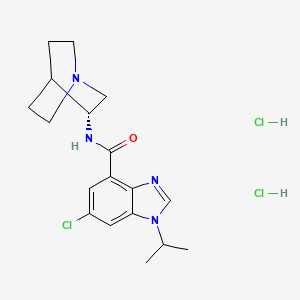
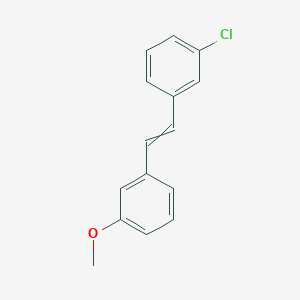
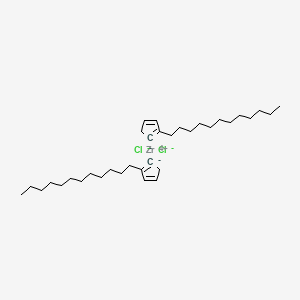
![tert-Butyl (1S,5R)-3-azabicyclo[3.1.0]hexan-1-ylcarbamate](/img/structure/B1143296.png)

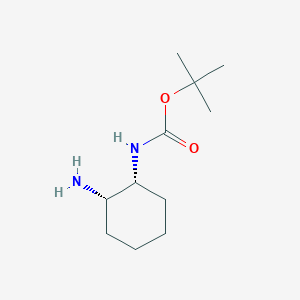
![Methyl (2S)-({(2R)-3-methyl-1-[(2-methyl-2-propanyl)amino]-1-oxo-2-butanyl}amino)(phenyl)acetate](/img/structure/B1143301.png)